

Cross-reactivity studies of 2-Amino-5-fluoronicotinonitrile

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Compound of Interest

Compound Name: 2-Amino-5-fluoronicotinonitrile

Cat. No.: B1286859

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As of December 2025, a comprehensive cross-reactivity profile for **2-Amino-5-fluoronicotinonitrile** is not publicly available. Therefore, this guide provides a comparative analysis using a hypothetical compound, AFN-42 (2-Amino-5-fluoro-nicotinonitrile), to illustrate the principles of kinase inhibitor profiling and comparison. The data presented is representative of a multi-targeted kinase inhibitor and is intended to serve as a framework for evaluating such compounds. For this guide, AFN-42 will be compared against Dasatinib, a well-characterized, clinically relevant kinase inhibitor, to demonstrate how cross-reactivity studies are presented and interpreted.

Comparative Kinase Selectivity Profile: AFN-42 vs. Dasatinib

This guide is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of kinase inhibitor selectivity. Here, we present a detailed comparison of the hypothetical compound AFN-42 and Dasatinib, a potent second-generation tyrosine kinase inhibitor. The analysis focuses on their cross-reactivity and selectivity profiles against a broad panel of kinases, providing valuable insights into their on-target and off-target activities.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. A highly selective inhibitor targets the intended kinase with minimal off-target effects, thereby reducing the potential for adverse reactions. The following table summarizes the inhibitory activity (IC50 values) of the hypothetical AFN-42 and Dasatinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Table 1: Comparison of IC50 Values (nM) for AFN-42 and Dasatinib Against Key Kinase Targets

Kinase Target	AFN-42 (Hypothetical IC50, nM)	Dasatinib (Reference IC50, nM)	Kinase Family	Primary Cellular Function
BCR-ABL	<1	<1	Tyrosine Kinase	Cell proliferation, survival
SRC	0.8	0.5	Tyrosine Kinase	Cell growth, migration, adhesion
LCK	1.5	1.1	Tyrosine Kinase	T-cell signaling
LYN	1.2	1.0	Tyrosine Kinase	B-cell signaling, immune response
c-KIT	8	5	Tyrosine Kinase	Cell survival, proliferation
PDGFR β	15	28	Tyrosine Kinase	Cell growth, angiogenesis
EphA2	25	22	Tyrosine Kinase	Cell migration, adhesion
DDR1	35	30	Tyrosine Kinase	Cell adhesion, matrix remodeling
BTK	60	65	Tyrosine Kinase	B-cell development
EGFR	>1000	>1000	Tyrosine Kinase	Cell growth, proliferation
HER2	>1000	>1000	Tyrosine Kinase	Cell growth, proliferation
VEGFR2	>500	>200	Tyrosine Kinase	Angiogenesis

Note: The IC50 values for AFN-42 are hypothetical and for illustrative purposes only. The reference values for Dasatinib are compiled from various public sources and may vary depending on the specific assay conditions.

As the data indicates, both the hypothetical AFN-42 and Dasatinib are potent inhibitors of the BCR-ABL and SRC family kinases.[\[1\]](#)[\[2\]](#)[\[3\]](#) This broad activity profile suggests that while potentially effective against diseases driven by these kinases, there is also a higher potential for off-target effects.[\[1\]](#)[\[4\]](#) The lack of significant activity against EGFR and HER2 demonstrates a degree of selectivity against certain kinase families.

Experimental Protocols

The determination of a kinase inhibitory profile relies on robust and reproducible experimental methodologies. Below is a representative protocol for an in vitro biochemical kinase assay used to determine the IC50 values presented in Table 1.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

1. Principle: This assay measures the binding of a test compound to the ATP-binding site of a kinase. It utilizes a fluorescently labeled "tracer" that also binds to the ATP site and an antibody that recognizes a tag on the kinase. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Europium-labeled antibody and the tracer. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

2. Materials:

- Kinase of interest (e.g., recombinant human ABL, SRC).
- Eu-labeled anti-tag antibody (specific to the kinase's tag, e.g., anti-GST).
- Alexa Fluor™ 647-labeled broad-spectrum kinase tracer.
- Test compounds (AFN-42, Dasatinib) serially diluted in DMSO.
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- 384-well, low-volume, black microplates.
- Fluorescence plate reader capable of time-resolved FRET measurements.

3. Procedure:

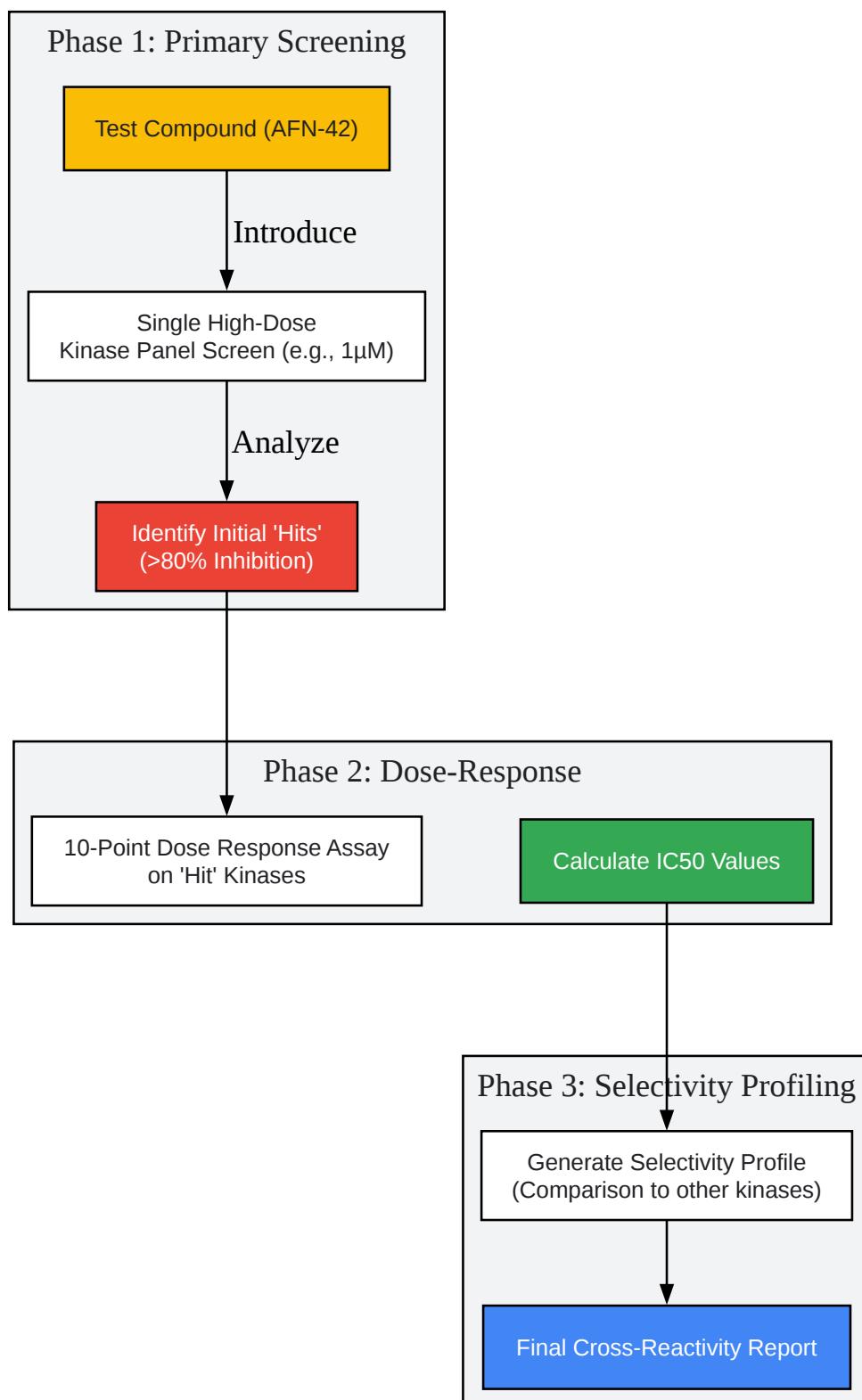
- Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 μ L) of each dilution to the assay plate. Include DMSO-only wells as a negative control.
- Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer at 2X the final desired concentration.
- Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer at 2X the final desired concentration.
- Reaction Assembly: Add the Kinase/Antibody mixture to each well of the assay plate.
- Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
- Tracer Addition: Add the tracer solution to all wells.
- Final Incubation: Incubate for 60 minutes at room temperature in the dark to allow the binding reaction to reach equilibrium.
- Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the Europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm).

4. Data Analysis:

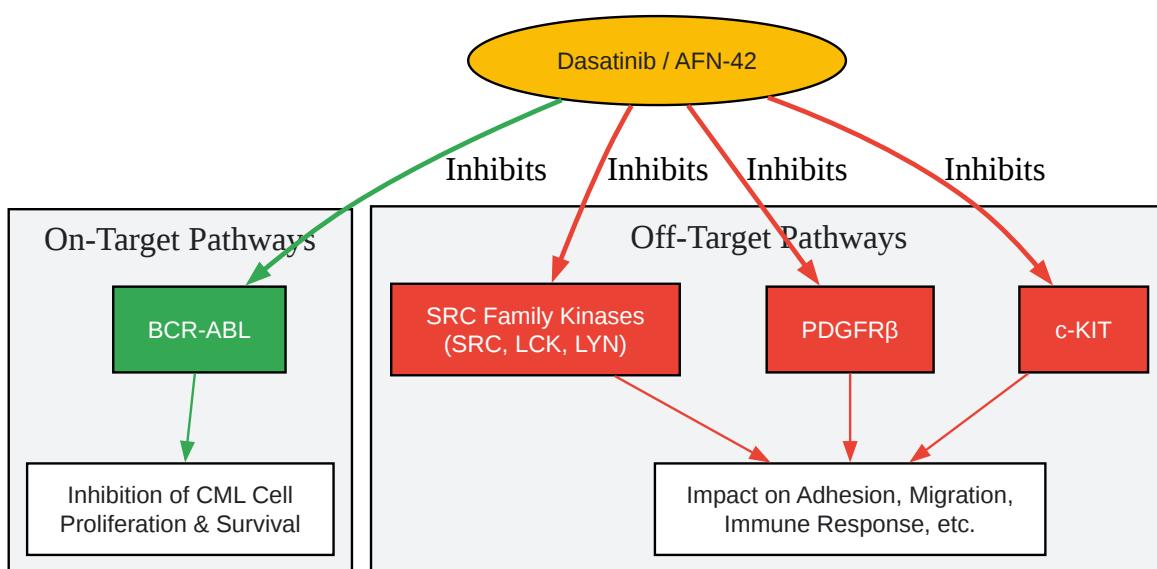
- Calculate the emission ratio (665 nm / 620 nm).
- Normalize the data using the DMSO (0% inhibition) and no-kinase (100% inhibition) controls.
- Plot the normalized percent inhibition against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of kinase inhibitors.

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Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.



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Caption: On-target vs. off-target effects of a multi-targeted kinase inhibitor.

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